molecular formula C13H13NO3 B3021163 Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 2017-87-0

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B3021163
CAS No.: 2017-87-0
M. Wt: 231.25 g/mol
InChI Key: KJKGDEVERRGVFA-DHZHZOJOSA-N
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Description

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound with the molecular formula C13H13NO3. It is a derivative of acrylate and contains a cyano group and a methoxyphenyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Scientific Research Applications

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is utilized in various scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxyphenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the cyano and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKGDEVERRGVFA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2286-29-5
Record name 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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